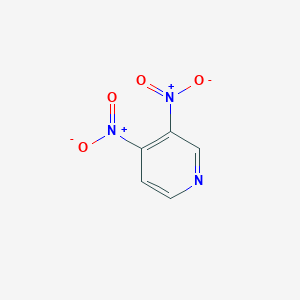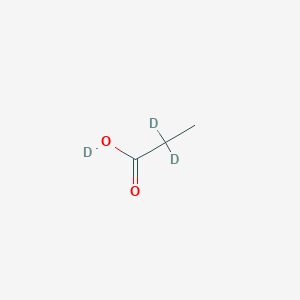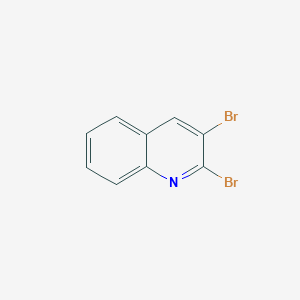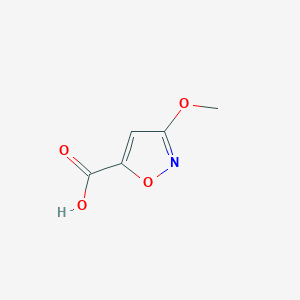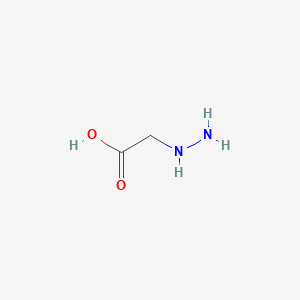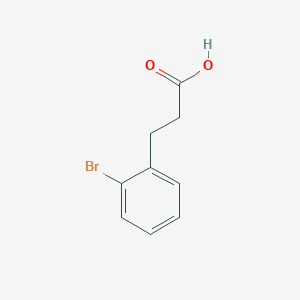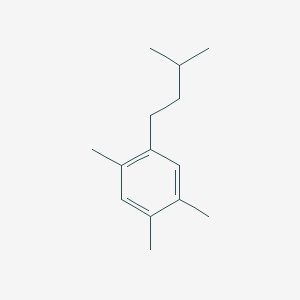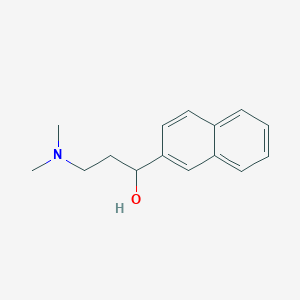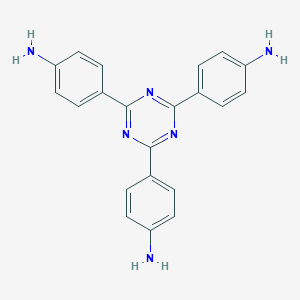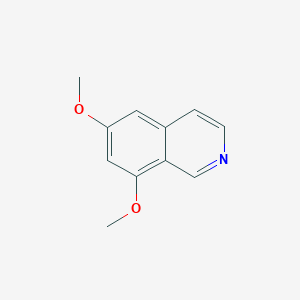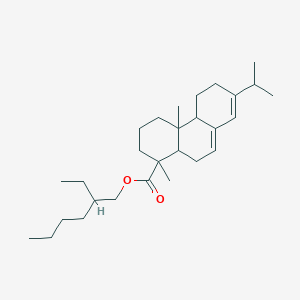
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate, also known as EHDP, is a synthetic compound used in scientific research for its biochemical and physiological effects. EHDP is a member of the phenanthrene carboxylate family and is synthesized through a multistep process.
Wirkmechanismus
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate works by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. It does this by binding to hydroxyapatite crystals in bone tissue, which prevents osteoclasts from attaching to and breaking down the bone. 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has also been shown to inhibit the formation of new osteoclasts, further reducing bone resorption.
Biochemische Und Physiologische Effekte
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has a number of biochemical and physiological effects, including the inhibition of bone resorption, the reduction of bone turnover, and the prevention of bone loss. It has also been shown to reduce the levels of certain bone resorption markers in the blood, indicating its effectiveness in treating osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has several advantages for use in lab experiments, including its ability to inhibit bone resorption and its low toxicity. However, it has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate is not effective in treating all forms of osteoporosis and may have limited use in certain research applications.
Zukünftige Richtungen
There are several future directions for the use of 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate in scientific research. One area of interest is the development of new drugs that are more effective at inhibiting bone resorption and preventing bone loss. Another area of interest is the study of the effects of 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate on bone formation and the development of new treatments for bone diseases. Finally, there is ongoing research into the use of 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate in combination with other drugs to treat osteoporosis and other bone disorders.
Synthesemethoden
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate is synthesized through a multistep process that involves the condensation of 2-ethylhexanal and 2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid. The reaction is catalyzed by sulfuric acid and heated to 100°C for 24 hours. The resulting product is then purified through recrystallization and characterized through NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has been extensively used in scientific research for its biochemical and physiological effects. It has been shown to inhibit bone resorption and is therefore used in the treatment of osteoporosis. 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has also been used in the study of bone metabolism and the effects of various drugs on bone formation and resorption.
Eigenschaften
CAS-Nummer |
13434-00-9 |
|---|---|
Produktname |
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
Molekularformel |
C28H46O2 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
2-ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C28H46O2/c1-7-9-11-21(8-2)19-30-26(29)28(6)17-10-16-27(5)24-14-12-22(20(3)4)18-23(24)13-15-25(27)28/h13,18,20-21,24-25H,7-12,14-17,19H2,1-6H3 |
InChI-Schlüssel |
NOOLKHUGCQHDQZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C |
Kanonische SMILES |
CCCCC(CC)COC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C |
Andere CAS-Nummern |
13434-00-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



